3-(1H-Imidazol-1-yl)propanenitrile
Overview
Description
3-(1H-Imidazol-1-yl)propanenitrile is an organic compound with the molecular formula C₆H₇N₃. It is a colorless crystalline powder that is soluble in water and organic solvents at room temperature. This compound is known for its strong cyano reactivity and electrophilicity, making it a valuable intermediate in the synthesis of various imidazole compounds .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Imidazole derivatives are often involved in a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . For 3-(1H-Imidazol-1-yl)propanenitrile, it’s recommended to be stored in a dry room at normal temperature .
Preparation Methods
The preparation of 3-(1H-Imidazol-1-yl)propanenitrile is relatively straightforward. A common synthetic route involves the reaction of imidazole with bromoacetonitrile in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired product efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1H-Imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It can react with aldehydes or ketones to form imidazole derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the imidazole ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include bases (for substitution reactions) and aldehydes or ketones (for condensation reactions). The major products formed from these reactions are typically imidazole derivatives with various functional groups .
Scientific Research Applications
3-(1H-Imidazol-1-yl)propanenitrile has numerous applications in scientific research:
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-propanenitrile: Similar in structure but may have different reactivity and applications.
3-Imidazol-1-ylpropanenitrile: Another structural isomer with distinct properties.
The uniqueness of this compound lies in its strong cyano reactivity and electrophilicity, making it a versatile intermediate for synthesizing various imidazole compounds .
Properties
IUPAC Name |
3-imidazol-1-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIISVRKIKCLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339610 | |
Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-53-4 | |
Record name | 1H-Imidazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the chemical groups in 3-(1H-Imidazol-1-yl)propanenitrile?
A1: The this compound molecule consists of an imidazole ring connected to a nitrile (-CN) group by an ethylene (-CH2-CH2-) bridge. The abstract states that these groups adopt a staggered conformation. []
Q2: What type of intermolecular interactions are present in the solid state of this compound?
A2: The abstract highlights that the shortest intermolecular contact observed in the crystal structure of this compound occurs between a nitrogen atom of the imidazole ring and a -CH2- group of an adjacent molecule. [] This suggests potential weak interactions, such as C-H···N hydrogen bonds, contributing to the crystal packing.
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